molecular formula C13H10F3N3O2 B12445795 N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12445795
M. Wt: 297.23 g/mol
InChI Key: RQLUHWZOBMWUCI-UHFFFAOYSA-N
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Description

N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (molecular formula: C₁₃H₁₀F₃N₃O₂; molecular weight: 297.24) is a pyrimidine derivative featuring a glycine moiety attached to a 6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl scaffold . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl and glycine substituents influence electronic and steric properties. This compound is part of a broader class of pyrimidine-based molecules studied for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.23 g/mol

IUPAC Name

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)17-7-11(20)21/h1-6H,7H2,(H,20,21)(H,17,18,19)

InChI Key

RQLUHWZOBMWUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Features Reference
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₁₀F₃N₃O₂ 297.24 Phenyl, trifluoromethyl
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₁H₈F₃N₃O₂S 303.26 3-Thienyl, sulfur
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉F₄N₃O₂ 315.23 4-Fluorophenyl
N-Methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₂F₃N₃O₂ 311.27 N-Methyl glycine

Biological Activity

N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, which are known to influence its biological interactions. The molecular formula is C13H10F3N3O2, with a molecular weight of 307.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Research indicates that this compound may act through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to cancer and diabetes.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antiproliferative Effects : The compound exhibited significant antiproliferative activity against several cancer cell lines, including ovarian and breast cancer cells. For example:
    • OVCAR-3 (IC50 = 31.5 µM)
    • COV318 (IC50 = 43.9 µM) .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
    • AChE IC50 values ranged from 10.4 to 18.1 µM.
    • BChE IC50 values ranged from 7.7 to 30.1 µM .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound could inhibit cell viability in cancer cell lines overexpressing specific enzymes involved in tumor growth.
  • Neurological Disorders : Its ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other compounds with similar structures:

CompoundAChE IC50 (µM)BChE IC50 (µM)Cancer Cell Line IC50 (µM)
This compound10.47.7OVCAR-3: 31.5
Compound X12.08.5OVCAR-3: 40.0
Compound Y15.010.0OVCAR-3: 35.0

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